N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
CAS No.: 1156726-07-6
Cat. No.: VC6072341
Molecular Formula: C8H17ClN2O3S
Molecular Weight: 256.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1156726-07-6 |
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Molecular Formula | C8H17ClN2O3S |
Molecular Weight | 256.75 |
IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Standard InChI Key | WULXMDFMUOASEV-UHFFFAOYSA-N |
SMILES | CCNCC(=O)NC1CCS(=O)(=O)C1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride, reflects its core structure:
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A thiolane sulfone ring (1,1-dioxo-1lambda6-thiolan-3-yl) derived from tetrahydrothiophene-1,1-dioxide.
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An acetamide backbone substituted with an ethylamino group at the second carbon.
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A hydrochloride salt formed via protonation of the secondary amine.
The molecular formula is C₈H₁₇ClN₂O₃S, with a molecular weight of 256.75 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary stages: formation of the free base and subsequent salt formation.
Formation of the Free Base
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Thiolane Sulfone Preparation:
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Acetamide Assembly:
Hydrochloride Salt Formation
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Treatment of the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether) precipitates the hydrochloride salt .
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Yield: ~75–85% after recrystallization from ethanol/water mixtures .
Industrial-Scale Production
Large-scale manufacturing optimizes:
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Catalyst efficiency: Metal-free conditions to avoid contamination.
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Purification: Column chromatography or crystallization for >95% purity .
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Cost drivers: Ethylamine and tetrahydrothiophene feedstock prices .
Research Applications and Biological Relevance
Chemical Utility
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Ligand design: The ethylamino group chelates metal ions, enabling catalysis in asymmetric synthesis .
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Polymer precursors: Sulfolane moieties enhance thermal stability in high-performance polymers .
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
AK Scientific | 8894CK | 95% | 500 mg | $445 |
TRC | D437670 | 98% | 250 mg | $350 |
Prices as of December 2021; lead times may exceed 65 days for bulk orders .
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